N,N-dibenzyl-4-ethylbenzenesulfonamide
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Overview
Description
N,N-dibenzyl-4-ethylbenzenesulfonamide is an organic compound with the molecular formula C22H23NO2S It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl functional group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-4-ethylbenzenesulfonamide typically involves the reaction of 4-ethylbenzenesulfonyl chloride with dibenzylamine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures.
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production with high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-4-ethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N,N-dibenzyl-4-ethylbenzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-4-ethylbenzenesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, leading to inhibition or modulation of enzyme activity. The benzyl groups may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N,N-dibenzylbenzenesulfonamide: Lacks the ethyl group, which may affect its reactivity and binding properties.
N,N-dibenzyl-4-methylbenzenesulfonamide: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic effects.
Uniqueness
N,N-dibenzyl-4-ethylbenzenesulfonamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and interactions with biological targets. This structural feature may provide advantages in specific applications, such as enhanced binding affinity or selectivity.
Biological Activity
N,N-Dibenzyl-4-ethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Overview of Sulfonamides
Sulfonamides are a class of compounds known for their wide-ranging biological activities, including antibacterial, antifungal, and anticancer properties. They function primarily through inhibition of bacterial folic acid synthesis and have been explored for various therapeutic applications due to their ability to modulate biological pathways.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity. Research indicates that sulfonamides can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism typically involves the competitive inhibition of the enzyme dihydropteroate synthase, crucial for folate synthesis in bacteria.
Table 1: Antimicrobial Activity of this compound
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 18 | 16 µg/mL |
Candida albicans | 12 | 64 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that sulfonamides can induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Case Study: Anticancer Effects in Human Cell Lines
A study conducted on various human cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The compound was found to enhance the apoptotic response when combined with standard chemotherapeutic agents.
Table 2: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
A549 (Lung Cancer) | 20 | Cell cycle arrest |
HeLa (Cervical Cancer) | 25 | Inhibition of proliferation |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in metabolic pathways, particularly those related to folate metabolism.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Immune Modulation : Some studies suggest that sulfonamides may also exert immunomodulatory effects, enhancing the body's immune response against tumors.
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of sulfonamide derivatives, revealing that modifications to the benzene ring can significantly alter their biological activity. For instance, the introduction of various substituents at different positions on the aromatic ring has been shown to enhance antimicrobial and anticancer efficacy.
Research Example: SAR Analysis
A comparative study evaluated several derivatives of this compound, highlighting that compounds with electron-withdrawing groups at the para position exhibited improved potency against bacterial strains and cancer cell lines.
Properties
IUPAC Name |
N,N-dibenzyl-4-ethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2S/c1-2-19-13-15-22(16-14-19)26(24,25)23(17-20-9-5-3-6-10-20)18-21-11-7-4-8-12-21/h3-16H,2,17-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHMPHDHSWBNNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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